Spiramine C

Description

Overview of Diterpenoid Alkaloids Classification

Diterpenoid alkaloids are a class of naturally occurring compounds characterized by a complex polycyclic structure derived from a C20 diterpene skeleton that has been modified to include a nitrogen atom. rsc.org This large family of alkaloids is broadly classified based on the number of carbon atoms in their core structure into C18, C19, and C20 types. mdpi.comnih.gov

The C20-diterpenoid alkaloids are particularly diverse and are further subdivided into several classes, including atisine (B3415921), denudatine, hetisine, hetidine, anopterine, napelline, and vakognavine types. nih.gov The atisine-type alkaloids are considered a foundational group within the C20 classification and are thought to be the biosynthetic precursors to other more complex diterpenoid alkaloids. rsc.orgrsc.org They are characterized by a distinctive tetracyclic or pentacyclic core. mdpi.com

A key feature that distinguishes atisine-type diterpenoid alkaloids from many other types is the variety of substituents found at the nitrogen atom. rsc.org Depending on the nature of this nitrogen substitution, atisine alkaloids can be further categorized into subtypes such as amine, N,O-mixed acetal/ketal, amide/lactam, imine, quaternary ammonium salt, and enamine. rsc.org

Significance of Atisine-Type Diterpenoid Alkaloids in Natural Products Research

Atisine-type C20-diterpenoid alkaloids represent a significant and vital class of compounds in the field of natural products research. rsc.org Their importance stems from their role as biosynthetic precursors for other types of diterpenoid alkaloids, making them crucial for understanding the intricate chemical pathways within plants. rsc.org

These alkaloids are primarily found in plants from the Ranunculaceae family (genera Aconitum, Delphinium, and Consolida) and the Rosaceae family (genus Spiraea). rsc.orgrsc.org The genus Spiraea, in particular, is an exceptionally rich source of atisine-type alkaloids. rsc.orgresearchgate.net

The structural diversity of atisine-type alkaloids is notable, with some possessing unique and unprecedented skeletons. rsc.orgresearchgate.net This chemical diversity translates into a wide array of biological activities. Research has demonstrated that natural atisine-type alkaloids exhibit various physiological effects, including anti-inflammatory, analgesic, antiarrhythmic, and cholinesterase inhibitory activities. rsc.org Furthermore, they have shown potential in antitumor and antiplatelet aggregation studies. rsc.orgrsc.org Their prominent antiparasitic effects, in particular, highlight their potential as a source for new drug discovery. rsc.orgresearchgate.net

Historical Context of Spiramine C Discovery and Isolation

This compound is an atisine-type diterpenoid alkaloid that was first isolated from plants of the Spiraea japonica complex, a group of plants used in traditional Chinese medicine. acs.orgresearchgate.netnih.gov Specifically, the initial isolation of this compound, along with its counterparts Spiramine A, B, and D, was reported from Spiraea japonica L. fil var acuminata Franch. jst.go.jp The structures of these new isoatisine-type alkaloids were determined through extensive spectroscopic analysis. jst.go.jpnih.gov

The process of isolating this compound involves extraction from the plant material, typically the whole plant or roots, using solvents like ethanol. acs.orgnih.gov This is followed by a series of chromatographic techniques to separate and purify the individual compounds from the complex mixture of natural products present in the plant extract. acs.orgacs.org The structure of this compound, like other diterpenoid alkaloids, was elucidated using methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. acs.orgnih.govegyankosh.ac.in

Current Research Landscape of this compound

Current research on this compound and its derivatives continues to explore their chemical properties and biological potential. One area of focus has been on the synthesis and modification of the spiramine structure to create new derivatives with enhanced or novel activities. nih.govthieme-connect.com

Studies have investigated the biological activities of spiramines, including their anti-inflammatory effects. researchgate.netnih.gov For instance, this compound and D have been shown to possess anti-inflammatory properties in vitro. nih.gov Research has also delved into the potential of spiramine derivatives as anticancer agents. A study published in 2014 reported that derivatives of this compound and D bearing an α,β-unsaturated ketone group could induce apoptosis in cancer cells, including multidrug-resistant cell lines, through a mechanism independent of Bax and Bak proteins. nih.gov This suggests a novel pathway for the anticancer activity of these compounds.

Furthermore, the broader class of atisine-type alkaloids from Spiraea japonica has been evaluated for other biological activities, such as anti-tobacco mosaic virus (TMV) activity. nih.gov While this particular study did not highlight this compound specifically, it demonstrates the ongoing interest in the diverse biological potential of alkaloids from this source. The total synthesis of complex diterpenoid alkaloids, including efforts towards the synthesis of spiramines, remains an active area of chemical research, pushing the boundaries of synthetic organic chemistry. thieme-connect.com

Structure

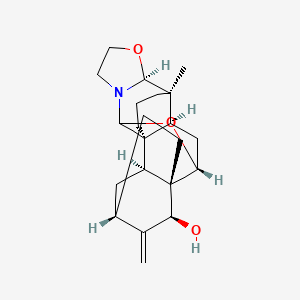

2D Structure

3D Structure

Properties

Molecular Formula |

C22H31NO3 |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

(1R,2S,3S,5S,7R,8R,12R,13S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-ol |

InChI |

InChI=1S/C22H31NO3/c1-12-13-4-7-22(17(12)24)15(10-13)21-6-3-5-20(2)14(21)11-16(22)26-19(21)23-8-9-25-18(20)23/h13-19,24H,1,3-11H2,2H3/t13-,14+,15-,16+,17-,18-,19?,20+,21-,22+/m0/s1 |

InChI Key |

QSMGOIQENWNEMA-POOTZBBGSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@]34[C@@H]1C[C@H]([C@]56[C@H]3C[C@H](CC5)C(=C)[C@@H]6O)OC4N7[C@H]2OCC7 |

Canonical SMILES |

CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4N7C2OCC7 |

Synonyms |

spiramine C |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Context of Spiramine C

Distribution within Plant Genera and Families

The presence of Spiramine C and other diterpenoid alkaloids is a significant chemotaxonomic marker, primarily associated with the Rosaceae family and contextually related to similar compounds found in the Ranunculaceae family.

The genus Spiraea, a member of the Rosaceae family, is the principal and most well-documented natural source of this compound. nih.gov The highest concentration and diversity of these alkaloids are found within the Spiraea japonica complex, which includes several varieties. wikipedia.orgnih.gov Research has led to the isolation of numerous diterpene alkaloids, including this compound, from various parts of these plants, particularly the roots and aerial portions. nih.govpensoft.net The Spiraea genus is diverse, with a significant number of species found in East Asia, especially China. nih.gov

Table 1: Documented Occurrence of this compound in the Spiraea Genus

| Genus | Family | Species Complex | Presence of this compound |

|---|

The Ranunculaceae family is renowned for producing a vast array of diterpenoid alkaloids, particularly within the genera Aconitum, Delphinium, and Consolida. nih.gov These genera are rich sources of C18, C19, and C20 diterpenoid alkaloids, which are structurally related to the atisine-type alkaloids found in Spiraea. While these Ranunculaceae plants are major sources of compounds like aconitine and other toxic alkaloids, the specific presence of this compound itself has not been documented in these genera. nih.govnih.gov

The genus Thalictrum, also in the Ranunculaceae family, is known to produce different classes of alkaloids, primarily benzylisoquinoline alkaloids, rather than the diterpenoid type to which this compound belongs. wikipedia.org The study of diterpenoid alkaloids in Aconitum and Delphinium provides a broader chemotaxonomic context for this class of compounds but distinguishes them from the specific alkaloid profile of the Spiraea genus. nih.gov

Co-occurrence with Related Diterpenoids and Alkaloids

This compound does not occur in isolation. It is part of a complex mixture of structurally similar compounds that have been isolated from the Spiraea japonica complex. The co-occurrence of these specific alkaloids is a key characteristic of the genus.

From various varieties of Spiraea japonica, researchers have identified a suite of related atisine (B3415921) and atisane-type diterpene alkaloids alongside this compound. These include:

Spiramines: Spiramines A, B, D, F, P, and Z nih.gov

Spiramilactones: Spiramilactone B and G nih.gov

Spiratisanins: Spiratisanins A-C, isolated from S. japonica var. acuminata nih.gov

The consistent co-isolation of these compounds suggests a shared biosynthetic pathway within the plant.

Table 2: Diterpenoids and Alkaloids Co-occurring with this compound in Spiraea japonica

| Compound Class | Specific Compounds |

|---|---|

| Spiramines | Spiramine A, Spiramine B, Spiramine D, Spiramine F, Spiramine P, Spiramine Z |

| Spiramilactones | Spiramilactone B, Spiramilactone G, Spiramilactone E |

Chemotaxonomical Implications for the Spiraea japonica Complex

The unique profile of diterpene alkaloids, including hetisine- and atisine-types like this compound, serves as a powerful tool for the chemotaxonomy of the Spiraea japonica complex. wikipedia.orgnih.gov This complex consists of seven distinct varieties, and the specific mixture of these alkaloids can help to differentiate between them. nih.gov

The structural characteristics of the diterpenoid alkaloids isolated from these plants have been used to suggest chemotaxonomic relationships. wikipedia.orgnih.gov The presence of this specific group of compounds is a defining feature of the S. japonica complex, distinguishing it from other species within the Rosaceae family and from the diterpenoid-producing genera of the Ranunculaceae family. nih.govwikipedia.org This chemical fingerprint reinforces taxonomic classifications based on morphology and genetics, providing a more complete understanding of the evolutionary relationships within this group of plants.

Chemical Synthesis Strategies for Spiramine C and Analogues

Total Synthesis Approaches to the Atisine-Type Skeleton

The atisine-type C20-diterpenoid alkaloids are a significant subgroup of diterpenoid alkaloids, characterized by high chemical and biological diversity. rsc.org The core structure of these alkaloids is the atisane (B1241233) skeleton, a tetracyclic system that is often embedded within a larger, more complex polycyclic framework. nih.govthieme-connect.com The synthesis of this foundational skeleton is the first critical step toward the total synthesis of natural products like Spiramine C.

From a biosynthetic perspective, diterpenoid alkaloids are derived from the amination of diterpene scaffolds, which themselves originate from the cyclization of geranylgeranyl pyrophosphate. thieme-connect.comresearchgate.net This natural pathway produces key intermediates like ent-atisane, which then undergo further transformations. thieme-connect.com Synthetic approaches often draw inspiration from these biosynthetic pathways. nih.gov

Over the past decade, significant progress has been made in the synthesis of various diterpenoid alkaloids, including those with atisine-type skeletons. acs.orgresearchgate.net A common and powerful strategy involves an oxidative dearomatization/Diels-Alder (OD/DA) cycloaddition sequence to construct the ubiquitous bicyclo[2.2.2]octane core present in many of these molecules. acs.orgresearchgate.net Other key strategies have included C-H oxidation, aza-pinacol coupling, and aza-Prins cyclizations to build the complex, nitrogen-containing rings. acs.orgnih.gov These methods have enabled unified approaches to access multiple alkaloid skeletons, such as the atisine (B3415921), denudatine, and hetidine types, from common intermediates. acs.orgnih.gov

Biomimetic, or bio-inspired, synthesis attempts to mimic nature's own synthetic routes. In the context of atisine-type alkaloids, this involves strategies that reflect the proposed biogenetic pathways from diterpene precursors. nih.govrsc.org The biosynthesis is believed to involve the cyclization of geranylgeranyl pyrophosphate to form an ent-copalyl pyrophosphate intermediate, which then rearranges to the ent-atisane diterpene skeleton. thieme-connect.com Nitrogen is then incorporated into this structure to form the atisine alkaloids. thieme-connect.comresearchgate.net

Synthetic chemists have successfully developed bio-inspired routes to the core ring systems of atisine-type alkaloids. rsc.org For example, a strategy was devised for the efficient construction of the complex azapentacyclic ABEFG ring system found in spiramines C and D. thieme-connect.comrsc.org This approach featured a late-stage biomimetic transformation of (±)-spiramilactone B, a related atisane-type diterpene, into the final alkaloid structure. rsc.orgnih.gov Another unified approach to atisine, ajaconine, denudatine, and hetidine alkaloid skeletons also employed a biogenetically inspired strategy, relying on key steps like C-H oxidation and aza-Prins cyclization. nih.govresearchgate.net These biomimetic syntheses are not only elegant but also highly efficient, often reducing the number of steps required to build the complex molecular architecture. rsc.org

The control of stereochemistry is paramount in the synthesis of complex, chiral molecules like this compound. Enantioselective and diastereoselective methods are therefore crucial for producing a single, desired stereoisomer. uni-hamburg.de Due to the presence of multiple stereocenters in the atisine skeleton, controlling the relative and absolute stereochemistry at each center is a significant challenge. nih.gov

Various stereocontrolled reactions have been incorporated into the synthesis of atisine-type alkaloids. For instance, an enantioselective Diels-Alder reaction has been used to set key stereocenters early in a synthetic sequence. thieme-connect.com In the total synthesis of (±)-Spiramine C, a highly efficient and diastereoselective 1,7-enyne cycloisomerization was a key step in constructing the functionalized tetracyclic atisane skeleton, yielding the product as a single diastereomer. thieme-connect.comnih.gov The development of diastereoselective routes is essential as different diastereomers can possess vastly different biological activities. uni-hamburg.de Spirocyclic scaffolds, which are present in these alkaloids, create a rigid three-dimensional structure, and controlling their configuration is critical for specific interactions with biological targets. rsc.org

| Stereoselective Method | Application in Synthesis | Outcome | Reference(s) |

| Enantioselective Diels-Alder Reaction | Initial construction of chiral core | Sets key stereocenters with high enantioselectivity | thieme-connect.com |

| Diastereoselective 1,7-Enyne Cycloisomerization | Formation of the tetracyclic atisane skeleton | Produces a single diastereomer of the functionalized core | thieme-connect.comnih.gov |

| Auxiliary-Controlled Aldol (B89426) Addition | Synthesis of specific fragments | Creates desired anti aldol product with high stereocontrol | nih.gov |

| Diastereoselective 1,3-Dipolar Cycloaddition | Generation of the fundamental tetracyclic skeleton | Creates five continuous stereogenic carbon centers with high regio- and diastereoselectivity | sci-hub.se |

Specific Total Synthesis of (±)-Spiramine C and (±)-Spiramine D

The first total syntheses of the architecturally complex atisine-type diterpenoid alkaloids (±)-Spiramine C and (±)-Spiramine D were reported as part of a collective synthesis that also produced the related diterpenes (±)-spiramilactone B and (±)-spiraminol, and the alkaloid (±)-dihydroajaconine. nih.govthieme-connect.com This achievement showcases a unified strategy capable of producing multiple members of this natural product family from a common intermediate. thieme-connect.com The successful synthesis provides a blueprint for accessing other structurally related and biologically interesting alkaloids. nih.gov

The successful total synthesis of (±)-Spiramine C and D was enabled by several key chemical reactions and elegant reaction cascades. nih.govthieme-connect.com These transformations allowed for the efficient assembly of the intricate polycyclic framework of the target molecules. The highlights of the synthesis include a highly efficient and diastereoselective 1,7-enyne cycloisomerization, a tandem retro-Diels-Alder/intramolecular Diels-Alder sequence, and a late-stage biomimetic transformation. nih.gov

The synthesis began with the construction of a tricyclic intermediate, which was then subjected to the key cycloisomerization and Diels-Alder reactions to build the core skeleton. thieme-connect.com After the formation of a key pentacyclic alcohol intermediate, the synthetic route diverged to yield the various target natural products, including this compound and D. thieme-connect.com

A pivotal step in the synthesis was the construction of the functionalized tetracyclic atisane skeleton. nih.gov This was accomplished through a ruthenium-catalyzed 1,7-enyne cycloisomerization. thieme-connect.com This type of reaction is a powerful tool in organic synthesis for its ability to rapidly increase molecular complexity in an atom-economical manner, forming cyclic structures from linear substrates. researchgate.net In this specific synthesis, the desilylated and acylated alkynyl-substituted ester precursor underwent the Ru-catalyzed cycloisomerization to furnish the desired tetracyclic ketone as a single diastereomeric product. thieme-connect.com This high degree of diastereoselectivity was crucial for the success of the subsequent steps in the synthesis. nih.gov The reaction efficiently established the core ring system, which was then further elaborated to complete the synthesis of the spiramine alkaloids. thieme-connect.comthieme-connect.com Metal-catalyzed enyne cycloisomerizations, particularly using gold, iridium, or ruthenium catalysts, have become a widely used strategy in the synthesis of complex natural products. researchgate.netntu.edu.sgnih.gov

Another cornerstone of the synthetic strategy was the use of a tandem retro-Diels-Alder/intramolecular Diels-Alder (IMDA) reaction. nih.gov This sequence was employed to construct the challenging tricyclo[6.2.2.0] ring system embedded within the larger alkaloid structure. nih.gov The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder cycloaddition and can be used to generate reactive dienes or dienophiles in situ. masterorganicchemistry.com In a tandem sequence, the product of one reaction immediately becomes the substrate for the next, allowing for the construction of complex polycyclic systems in a single pot. rhhz.net In this synthesis, an oxidative dearomatization followed by heating was used to trigger the Diels-Alder reaction to form an initial adduct, which was then elaborated to the precursor for the key cycloisomerization step. thieme-connect.comsci-hub.se This strategic use of cycloaddition chemistry was instrumental in assembling the highly congested and bridged framework of the atisine alkaloids. nih.govsci-hub.se

Key Transformations and Reaction Cascades

Synthetic Routes to Structurally Modified this compound Derivatives

A powerful approach to synthesizing structurally modified derivatives is a divergent synthesis, where a common, advanced intermediate is used to produce a variety of related compounds. This strategy is not only efficient but also allows for the exploration of structure-activity relationships by generating a library of natural product analogues.

The work by Xu and Wang is a prime example of a divergent, collective total synthesis. sci-hub.sethieme-connect.com They constructed a key intermediate alcohol that possessed the core atisane skeleton. This single compound became the precursor to five different natural products, including (±)-Spiramine C and (±)-Spiramine D. thieme-connect.comu-tokyo.ac.jp

Spiramine D is itself a structurally modified derivative of this compound. The synthetic route to both compounds from the common precursor demonstrates how subtle changes in late-stage reaction sequences can lead to different final products. This approach relies on the selective application of reagents to manipulate the functional groups present in the advanced intermediate. The ability to access both this compound and D, along with other alkaloids like (±)-spiramilactone B and (±)-spiraminol, from a single synthetic stream underscores the power and efficiency of this divergent strategy for producing structurally diverse derivatives. sci-hub.sethieme-connect.com Research has also been conducted on other derivatives of this compound to evaluate their biological activities, such as the inhibition of platelet aggregation. researchgate.net

| Compound | Relationship to this compound | Synthetic Strategy | Reference |

| (±)-Spiramine D | C-20 Epimer / Isomer | Divergent synthesis from a common intermediate | Cheng, H.; et al. Angew. Chem. Int. Ed.2016 sci-hub.seu-tokyo.ac.jp |

| (±)-Spiraminol | Synthetic Precursor | Divergent synthesis from a common intermediate | Cheng, H.; et al. Angew. Chem. Int. Ed.2016 sci-hub.seu-tokyo.ac.jp |

| (±)-Dihydroajaconine | Related Atisine Alkaloid | Divergent synthesis from a common intermediate | Cheng, H.; et al. Angew. Chem. Int. Ed.2016 sci-hub.sethieme-connect.com |

| (±)-Spiramilactone B | Related Atisane Diterpene | Divergent synthesis from a common intermediate | Cheng, H.; et al. Angew. Chem. Int. Ed.2016 sci-hub.sethieme-connect.com |

Structure Activity Relationship Sar Studies of Spiramine C and Its Derivatives

Impact of Functional Groups on Biological Activities

The presence, orientation, and electronic properties of various functional groups on the Spiramine C framework are critical determinants of its bioactivity.

The oxazolidine (B1195125) ring, a recurring feature in many atisine-type alkaloids, is a key structural element for the biological effects of this compound and its analogues. nih.gov Preliminary SAR studies on derivatives of this compound and the structurally similar Spiramine D have demonstrated that the integrity of the oxazolidine ring is essential for their cytotoxic properties against various tumor cell lines. nih.govnih.gov Research indicates that modifications or the absence of this heterocyclic ring system leads to a significant reduction or complete loss of activity. nih.govcnjournals.com This suggests that the oxazolidine moiety is directly involved in the molecular interactions responsible for the compound's ability to inhibit cancer cell proliferation. Further studies have also identified the oxazolidine ring as being essential for the antiplatelet aggregation effects observed in some spiramine alkaloids. nih.gov

The introduction of an α,β-unsaturated ketone group into the structure of spiramine derivatives has been shown to be a highly effective strategy for enhancing anticancer activity. mdpi.com Derivatives of this compound and D that bear this moiety have been reported to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net Notably, this induction of apoptosis occurs through a Bax/Bak-independent pathway, indicating a mechanism of action that could potentially overcome certain types of drug resistance in tumors. nih.gov The reactive nature of the α,β-unsaturated ketone system, which consists of a carbon-carbon double bond conjugated to a carbonyl group, is believed to be responsible for these biological properties. ajol.info

The α,β-unsaturated ketone functionality serves as a "Michael reaction acceptor." nih.gov In organic chemistry, a Michael reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). youtube.comlibretexts.orgorganic-chemistry.org This reactivity is a key factor in the cytotoxic mechanism of these spiramine derivatives. SAR studies have revealed that derivatives bearing two Michael reaction acceptor groups exhibit significantly enhanced activities. nih.govnih.gov These "double Michael reaction acceptor" derivatives show greater potency in both inducing apoptosis in Bax/Bak-deficient cells and in their general cytotoxicity against tumor cell lines compared to derivatives with only one such group. nih.govnih.gov

| Functional Group | Impact on Cytotoxicity | Mechanism Highlight | Source |

|---|---|---|---|

| Oxazolidine Ring | Essential for activity | Considered a necessary structural feature for cytotoxicity. | nih.govnih.gov |

| α,β-Unsaturated Ketone | Enhances activity | Induces apoptosis in cancer cells via a Bax/Bak-independent manner. | nih.govmdpi.com |

| Double Michael Acceptors | Significantly increases activity | More potent than derivatives with a single Michael acceptor group. | nih.govnih.gov |

| C-7–O–C-20 Ether Bond | Unfavorable for activity | The presence of this ether linkage reduces cytotoxicity. | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a profound role in the biological activity of diterpenoid alkaloids. An illustrative example is found in the brunonianines, which are structurally related atisine-type alkaloids containing a cyano substituent at the C-19 position. rsc.org Brunonianine A and Brunonianine B are epimers, meaning they differ only in the stereochemical configuration at the C-19 carbon. rsc.org Studies comparing their antitumor activities revealed a significant difference: the (S)-configuration at C-19 (found in Brunonianine B) is considerably more potent than the (R)-configuration (found in Brunonianine A). rsc.org Brunonianine B demonstrated a stronger inhibitory effect on the proliferation of Skov-3 ovarian cancer cells than the positive control, while Brunonianine A was less active. rsc.org This highlights that specific spatial orientations are required for optimal interaction with biological targets.

| Compound | C-19 Configuration | Activity against Skov-3 Cells | Source |

|---|---|---|---|

| Brunonianine A | R | Less potent | rsc.org |

| Brunonianine B | S | Significantly more potent | rsc.org |

Analysis of Substituent Effects at Specific Positions (e.g., C-7, C-9, C-15, N-atom)

The type and position of substituents on the atisine (B3415921) skeleton are critical modulators of biological activity. In atisine-type alkaloids, hydroxyl (–OH) and acetate (B1210297) (–OAc) groups are the most common substituents, typically found at the C-7 and/or C-15 positions. nih.govrsc.org

C-7 Position : While often substituted with a hydroxyl group, SAR studies have indicated that a C-7–O–C-20 ether linkage is unfavorable for cytotoxicity in spiramine derivatives. nih.gov

C-9 Position : The substitution at C-9 has been implicated in the antifeedant effects of atisines against certain insects. researchgate.net

C-15 Position : Oxygen substitution at the C-15 position has been shown to be essential for the antiplatelet aggregation effects of spiramine alkaloids. nih.gov The nature of this substitution is also important; for instance, the presence of a ketone group at C-15 can result in selective antifeedant activity. researchgate.net

Comparison of this compound with Structurally Related Atisine-Type Alkaloids (e.g., Spiramine D, Delphatisine D, Spiramine A)

Comparing this compound to its close structural relatives provides valuable SAR insights. These alkaloids often differ by only a single functional group or stereocenter, yet these minor changes can lead to distinct biological activities.

Spiramine D : this compound and Spiramine D are frequently isolated and studied together. nih.gov They are structurally very similar, and SAR studies often use a mixture or derivatives of both, suggesting they share a common foundational structure and likely possess similar baseline activities. nih.govnih.gov

Delphatisine D : This alkaloid is the C-15 epimer of this compound, meaning they differ only in the three-dimensional orientation of the substituent at the C-15 position. researchgate.netnih.govcolab.ws This single stereochemical difference has a profound impact on bioactivity. While derivatives of this compound can be potent cytotoxic agents, Delphatisine D was found to have no significant cytotoxic activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). nih.govcolab.ws This underscores the high stereospecificity required for cytotoxic action.

Spiramine A : Spiramine A is the acetate ester of this compound (this compound acetate). medchemexpress.cominvivochem.com In this derivative, the hydroxyl group of this compound is converted to an acetate group. This modification results in a potent biological profile. Spiramine A exhibits antitumor activity and is an effective inhibitor of platelet-activating factor (PAF)-induced rabbit platelet aggregation, with a reported IC₅₀ value of 6.7 μM. medchemexpress.commedchemexpress.com

| Compound | Structural Relationship to this compound | Key Biological Activity Notes | Source |

|---|---|---|---|

| This compound | Parent Compound | Serves as a scaffold for derivatives with cytotoxic and anti-inflammatory effects. | nih.gov |

| Spiramine D | Structurally very similar | Often studied alongside this compound; used to create cytotoxic derivatives. | nih.govnih.gov |

| Delphatisine D | C-15 Epimer | Lacks significant cytotoxicity against tested breast cancer cell lines. | nih.govcolab.ws |

| Spiramine A | C-15 Acetate Ester | Shows antitumor activity and potent antiplatelet aggregation activity (IC₅₀ = 6.7 μM). | medchemexpress.commedchemexpress.com |

Mechanistic Investigations of Spiramine C Biological Effects Non Clinical Focus

Antiplatelet Aggregation Mechanisms

Inhibition of Platelet-Activating Factor (PAF)-Induced Aggregation

Spiramine C1, a derivative of Spiramine C, has been shown to concentration-dependently inhibit platelet aggregation induced by Platelet-Activating Factor (PAF). nih.govresearchgate.net This inhibitory effect is part of a broader antiplatelet aggregation profile. Research indicates that certain structural features of spiramine alkaloids, such as the oxygen substitution at the C-15 position and the presence of an oxazolidine (B1195125) ring, are crucial for their antiplatelet aggregation effects against PAF.

Modulation of Arachidonic Acid and ADP-Induced Aggregation Pathways

The antiplatelet activity of Spiramine C1 is not selective for PAF. Studies have demonstrated that it also inhibits platelet aggregation induced by both arachidonic acid and adenosine diphosphate (B83284) (ADP) in a concentration-dependent manner. nih.govresearchgate.net This suggests a non-selective mechanism of action on platelet aggregation pathways. The inhibitory effect of Spiramine C1 on arachidonic acid-induced aggregation has been reported to be as potent as that of aspirin. mdpi.com

Table 1: Inhibitory Concentration (IC50) of Spiramine C1 on Platelet Aggregation

| Inducer | IC50 (µM) |

| Platelet-Activating Factor (PAF) | 30.5 ± 2.7 |

| Adenosine Diphosphate (ADP) | 56.8 ± 8.4 |

| Arachidonic Acid | 29.9 ± 9.9 |

Anti-inflammatory Response Mechanisms

While some alkaloids within the broader class to which this compound belongs have demonstrated anti-inflammatory properties, specific mechanistic studies on the anti-inflammatory response of this compound are not available in the reviewed scientific literature. nih.govnih.govresearchgate.net

Cholinesterase Inhibition Pathways

The potential for cholinesterase inhibition is a known activity for various alkaloids. nih.govmdpi.comnih.gov However, there is currently no specific scientific data detailing the cholinesterase inhibition pathways of this compound.

Immunomodulatory Effects (e.g., mitochondrial dynamics modulation by spiramine derivatives targeting MFN1)

Scientific literature does not currently provide evidence for the immunomodulatory effects of this compound, including any potential modulation of mitochondrial dynamics through targeting MFN1. While the broader category of alkaloids has been investigated for immunomodulatory potential, specific studies on this compound are lacking. nih.govresearchgate.netmdpi.comnih.gov

Anti-Tobacco Mosaic Virus Activity

Although various plant-derived alkaloids have been investigated for their antiviral properties, including activity against the Tobacco Mosaic Virus (TMV), there is no specific research available that demonstrates or characterizes the anti-TMV activity of this compound. nih.govresearchgate.netnih.gov

Advanced Analytical and Methodological Approaches in Spiramine C Research

Spectroscopic Techniques for Structural Elucidation

LCMS and Tandem MS Analysis

Liquid Chromatography-Mass Spectrometry (LCMS) and tandem Mass Spectrometry (MS/MS) are powerful tools for the analysis of Spiramine C. researchgate.netkib.ac.cninnovareacademics.innih.gov LCMS separates this compound from other compounds in a mixture, after which mass spectrometry provides a precise measurement of its molecular weight. solubilityofthings.com Tandem MS takes this a step further by fragmenting the this compound molecule and analyzing the resulting pieces. researchgate.net This fragmentation pattern serves as a molecular fingerprint, aiding in its identification and structural confirmation. In studies of atisine-type diterpenoid alkaloids, LCMS and tandem MS have been crucial in analyzing reaction products from feeding experiments and enzymatic transformations. acs.orgresearchgate.net The MS/MS and MS/MS/MS profiles of this compound and its labeled counterparts provide definitive evidence of its structure and biosynthetic incorporation of precursors. researchgate.net

High-Resolution NMR Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of complex natural products like this compound. mdpi.comaps.orglibretexts.orgchemguide.co.ukelsevier.com While direct NMR data for this compound is not extensively detailed in the provided context, the structural complexity of atisine-type diterpenoid alkaloids implies its use. researchgate.net Techniques such as 1H NMR and 13C NMR, along with two-dimensional NMR experiments (e.g., COSY, HMQC, and HMBC), would be employed to establish the connectivity of all protons and carbons within the molecule, ultimately revealing its intricate scaffold. researchgate.net

Isotopic Labeling and Metabolic Tracing Studies

To unravel the biosynthetic pathway of this compound, researchers utilize isotopic labeling and metabolic tracing. nih.govnih.govfrontiersin.orgbitesizebio.com These methods allow for the tracking of specific atoms from precursor molecules as they are incorporated into the final structure of the alkaloid.

L-[2-13C,15N]Serine Feeding Experiments in Plantlets

Feeding experiments using isotopically labeled compounds are a cornerstone of biosynthetic research. In the study of this compound and related alkaloids, plantlets of Spiraea japonica were supplied with L-[2-13C,15N]serine. acs.orgresearchgate.netmolaid.comwhiterose.ac.uk Subsequent analysis of the plant extracts by LCMS and tandem MS revealed the incorporation of the 13C and 15N labels into the structures of spiramines A/B and C/D. acs.orgresearchgate.net This provided strong evidence that L-serine is a key precursor, likely serving as the nitrogen source in the biosynthesis of these atisine-type diterpenoid alkaloids. acs.orgresearchgate.net

Cell-Free Enzymatic Transformation Assays

Cell-free enzymatic transformation assays offer a more controlled environment to study specific biosynthetic steps. nih.govcleantech.comenergy.govfrontiersin.orgmdpi.com In the context of this compound research, cell-free extracts from Spiraea japonica were used to perform enzymatic transformations. acs.orgresearchgate.net When these extracts were incubated with L-[2-13C,15N]serine and the diterpene spiraminol, the formation of labeled spiramines was observed. acs.orgresearchgate.net This not only confirmed the role of L-serine but also identified spiraminol as a direct biosynthetic precursor to the spiramine alkaloids. acs.orgresearchgate.net

Cell-Based Assays for Biological Activity Profiling

Understanding the biological effects of this compound requires the use of cell-based assays. nih.govnih.govfrontagelab.combmglabtech.com These assays utilize living cells to assess the compound's impact on various cellular processes. While specific cell-based assay data for this compound is not detailed in the provided search results, research on spiramine derivatives offers insights into the methodologies used. For instance, derivatives of this compound and D have been shown to induce apoptosis in cancer cell lines, including multidrug-resistant MCF-7/ADR cells, and even in Bax(-/-)/Bak(-/-) mouse embryonic fibroblast (MEF) cells. researchgate.net This suggests that assays measuring cell viability, apoptosis, and other cellular responses are employed to profile the biological activity of this class of compounds. bmglabtech.commdpi.com

In Vitro Cytotoxicity Assays (e.g., MTT assay)

The assessment of a compound's potential to induce cell death is a fundamental aspect of pharmacological research, particularly in the development of anti-cancer agents. In vitro cytotoxicity assays are widely employed for this purpose, with the MTT assay being a prominent and extensively used method. bibliotekanauki.pl This colorimetric assay provides a quantitative measure of cell viability and proliferation. banglajol.info

The core principle of the MTT assay lies in the metabolic activity of living cells. japsonline.com The assay utilizes the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). banglajol.info In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring, converting the water-soluble MTT into a dark blue, water-insoluble formazan (B1609692) product. japsonline.com The resulting formazan crystals are then solubilized, typically with dimethyl sulfoxide (B87167) (DMSO), producing a purple solution. banglajol.info The intensity of this color, which can be measured using a spectrophotometer, is directly proportional to the number of metabolically active, and therefore viable, cells. bibliotekanauki.plbanglajol.info

In the context of this compound research, the MTT assay serves as a screening tool to evaluate its cytotoxic effects against various cell lines, often human tumor cells. bibliotekanauki.pljapsonline.com By exposing cultured cells to increasing concentrations of this compound over a set period (e.g., 24, 48, or 72 hours), researchers can determine the compound's ability to inhibit cell growth and survival. The results are typically used to calculate the IC50 value, which represents the concentration of the compound required to inhibit the metabolic activity of 50% of the cell population. This provides a standardized measure of the compound's cytotoxic potency.

Table 1: Representative Data from MTT Assay for this compound This table illustrates the typical format of results obtained from an MTT assay designed to measure the cytotoxicity of a compound. The data is representative.

| This compound Concentration (µM) | Absorbance at 540 nm (OD) | Cell Viability (%) |

| 0 (Control) | 1.250 | 100% |

| 1 | 1.125 | 90% |

| 5 | 0.938 | 75% |

| 10 | 0.625 | 50% |

| 25 | 0.313 | 25% |

| 50 | 0.125 | 10% |

Apoptosis Assays (e.g., Western blot for apoptotic proteins)

To understand the mechanisms underlying a compound's cytotoxicity, researchers investigate whether it induces apoptosis, a form of programmed cell death. Western blotting is a powerful and specific technique used to detect and quantify proteins that are key markers of the apoptotic process. abcam.combio-rad-antibodies.com Studies have indicated that derivatives of this compound can induce apoptosis, a phenomenon that can be rigorously analyzed using this method. cnjournals.com

The Western blot technique allows for the identification of changes in the expression levels or post-translational modifications of specific proteins within a cell lysate. bio-rad-antibodies.com For apoptosis analysis, cells are treated with this compound, and total protein is extracted. These proteins are then separated by size via gel electrophoresis and transferred to a membrane. The membrane is subsequently probed with specific antibodies that recognize key apoptotic proteins.

Key markers often investigated to confirm apoptosis include:

Caspases: Apoptosis proceeds through the activation of a cascade of cysteine proteases called caspases. The detection of the cleaved (active) forms of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and caspase-7) is a strong indicator of apoptosis. bio-rad-antibodies.com

Poly (ADP-ribose) polymerase-1 (PARP-1): PARP-1 is a protein involved in DNA repair. During apoptosis, it is cleaved and inactivated by activated caspase-3. Detecting the cleaved fragment of PARP-1 is a hallmark of apoptosis. bio-rad-antibodies.com

Cytochrome c: In the intrinsic pathway of apoptosis, the mitochondrial outer membrane becomes permeabilized, leading to the release of cytochrome c into the cytoplasm. abcam.com Western blot analysis can be used to compare the levels of cytochrome c in mitochondrial and cytoplasmic fractions, with an increase in cytoplasmic cytochrome c signifying the initiation of apoptosis. abcam.comnovusbio.com

By observing changes in these proteins following treatment with this compound, researchers can confirm that the compound's cytotoxic effect is mediated through the induction of apoptosis.

Table 2: Key Apoptotic Markers Detectable by Western Blot in this compound-Treated Cells

| Protein Marker | Change upon Apoptosis Induction | Significance |

| Pro-Caspase-3 | Decrease | Precursor form is cleaved to become active. |

| Cleaved Caspase-3 | Increase | Indicates activation of the execution phase of apoptosis. bio-rad-antibodies.com |

| PARP-1 (full length) | Decrease | Substrate for cleaved caspase-3; its cleavage indicates apoptotic activity. bio-rad-antibodies.com |

| Cleaved PARP-1 | Increase | Confirms the activity of executioner caspases and late-stage apoptosis. bio-rad-antibodies.com |

| Cytoplasmic Cytochrome c | Increase | Signals the permeabilization of mitochondria, a key step in the intrinsic apoptotic pathway. abcam.com |

Platelet Aggregation Assays

Spiramine alkaloids have been investigated for their effects on platelet function. Platelet aggregation assays are essential in vitro tools used to measure the ability of a compound to inhibit the clumping of platelets. mlo-online.com The light transmission aggregometry (LTA) method is a widely recognized standard for this purpose. dovepress.com This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate after the addition of an agonist. dovepress.com

Research has demonstrated that this compound and its derivatives can inhibit platelet aggregation induced by various agonists. Agonists are chemicals that trigger platelet activation and aggregation through different signaling pathways. Common agonists used in these assays include Platelet-Activating Factor (PAF), Adenosine Diphosphate (B83284) (ADP), and Arachidonic Acid (AA). dovepress.com

Specific findings include:

Spiramine C1 was shown to inhibit platelet aggregation induced by PAF, ADP, and arachidonic acid in a concentration-dependent manner. researchgate.net The inhibitory effect on arachidonic acid-induced aggregation was reported to be as potent as that of aspirin. researchgate.net This suggests a non-selective inhibitory action on platelet aggregation. researchgate.net

Spiramine A , which is the acetate (B1210297) ester of this compound, also demonstrated antiplatelet activity. medchemexpress.com It was found to inhibit PAF-induced rabbit platelet aggregation in a concentration-dependent manner, with a reported IC50 value of 6.7 μM. medchemexpress.com

These findings are typically quantified by determining the IC50 value, which is the concentration of the compound required to inhibit platelet aggregation by 50% compared to a control.

Table 3: Inhibitory Effects of this compound Derivatives on Platelet Aggregation

| Compound | Agonist | IC50 Value (µM) | Source |

| Spiramine C1 | Platelet-Activating Factor (PAF) | 30.5 ± 2.7 | researchgate.net |

| Spiramine C1 | Adenosine Diphosphate (ADP) | 56.8 ± 8.4 | researchgate.net |

| Spiramine C1 | Arachidonic Acid (AA) | 29.9 ± 9.9 | researchgate.net |

| Spiramine A (this compound acetate) | Platelet-Activating Factor (PAF) | 6.7 | medchemexpress.com |

Future Directions and Research Perspectives on Spiramine C

Elucidation of Remaining Biosynthetic Steps and Enzymes

The biosynthesis of atisine-type diterpenoid alkaloids like spiramine C is a complex process that is not yet fully understood. While initial studies have identified spiraminol as a biosynthetic precursor and L-serine as a likely nitrogen source, many steps in the pathway remain to be elucidated. researchgate.netresearchgate.net

Future research will focus on identifying and characterizing the specific enzymes responsible for the intricate series of cyclizations, rearrangements, and functional group modifications that lead to the formation of the this compound scaffold. This will likely involve a combination of techniques, including:

Transcriptomics and Genomics: Analyzing the gene expression profiles of Spiraea japonica, the plant source of this compound, can help identify candidate genes encoding biosynthetic enzymes. researchgate.net

Enzyme Assays: In vitro and in vivo experiments using labeled precursors and purified enzymes will be crucial to confirm the function of these candidate enzymes and map their precise roles in the biosynthetic pathway. researchgate.net

Metabolomics: Advanced analytical techniques like LC-MS/MS can be used to track the flow of metabolites through the pathway and identify key intermediates. researchgate.netresearchgate.net

A complete understanding of the biosynthetic pathway will not only be a significant scientific achievement but could also open the door to the engineered biosynthesis of this compound and its analogs in microbial or plant-based systems. mdpi.com

Development of Novel Synthetic Methodologies for Complex Analogues

The intricate, polycyclic structure of this compound presents a formidable challenge for synthetic chemists. While total syntheses have been achieved, the development of more efficient and versatile synthetic routes remains a key area of research. researchgate.net Future efforts will likely focus on:

Novel Cycloaddition Strategies: Exploring new cycloaddition reactions, such as the [4+2] cycloaddition with unmasked ortho-benzoquinones, could provide more efficient ways to construct the core bicyclo[2.2.2]octane skeleton of this compound. researchgate.net

Divergent Synthesis: Developing divergent synthetic strategies from a common intermediate would allow for the efficient production of a wide range of this compound analogues with diverse structural modifications. researchgate.net This approach facilitates the exploration of structure-activity relationships.

Late-Stage Functionalization: The development of methods for late-stage C-H bond activation and functionalization would be highly valuable. astx.com This would enable the direct modification of the this compound scaffold at various positions, providing rapid access to novel derivatives without the need for de novo synthesis. astx.com

These advanced synthetic methodologies will be instrumental in generating a library of complex analogues for pharmacological evaluation.

Exploration of New Pharmacological Targets and Mechanistic Pathways

This compound and its derivatives have shown promising biological activities, including anti-inflammatory and anti-platelet aggregation effects. researchgate.netmdpi.com However, the full spectrum of their pharmacological potential is yet to be explored. Future research should aim to:

Identify Novel Molecular Targets: Utilizing techniques like network pharmacology and target fishing can help predict and identify new protein targets for this compound. mdpi.com This could reveal previously unknown therapeutic applications.

Investigate Anti-cancer Potential: Preliminary studies have suggested that spiramine derivatives can induce apoptosis in cancer cells, including multidrug-resistant lines, through a Bax/Bak-independent pathway. researchgate.net Further investigation into this mechanism and its potential application in cancer therapy is warranted.

Explore Neuroprotective Effects: Other diterpene alkaloids from Spiraea species have demonstrated neuroprotective properties. mdpi.com It would be valuable to investigate whether this compound or its analogues also exhibit such effects and to elucidate the underlying mechanisms.

A broader understanding of this compound's pharmacological targets will be crucial for guiding the development of new therapeutic agents.

Advanced Mechanistic Studies at the Molecular Level

To fully harness the therapeutic potential of this compound, a detailed understanding of its mechanism of action at the molecular level is essential. This requires moving beyond initial observations of biological activity to a more nuanced investigation of its interactions with its cellular targets. Key areas for future research include:

Structural Biology: Determining the crystal structures of this compound and its analogues in complex with their protein targets will provide invaluable insights into the specific molecular interactions that govern their biological activity.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to model the binding of this compound to its targets, predict the effects of structural modifications, and guide the design of more potent and selective derivatives. mdpi.com

Advanced Spectroscopy: Techniques like photoionization and photoelectron photoion coincidence spectroscopy can be employed to study the intricate details of chemical reactions and identify reactive intermediates, which could shed light on the mechanism of action. rsc.org

These advanced mechanistic studies will provide a rational basis for the design of next-generation this compound-based therapeutics with improved efficacy and reduced side effects.

Potential for Derivatization to Enhance Specific Activities

Chemical derivatization offers a powerful strategy to modify the structure of this compound and enhance its biological activities or improve its pharmacokinetic properties. researchgate.netjfda-online.com Future research in this area should focus on:

Targeted Modifications: Based on structure-activity relationship studies and computational modeling, specific functional groups on the this compound scaffold can be modified to improve its affinity for a particular target or to modulate its activity. For example, the introduction of α,β-unsaturated ketone functionalities has been shown to increase the apoptotic activity of spiramine derivatives. researchgate.net

Synthesis of Labeled Probes: The synthesis of derivatized this compound molecules containing fluorescent or radioactive labels can facilitate studies on their cellular uptake, distribution, and target engagement. researchgate.net

Through a systematic approach to derivatization, it will be possible to fine-tune the biological profile of this compound and develop analogues with optimized therapeutic potential.

Q & A

Q. What criteria should guide the selection of in vivo models for this compound’s pharmacological studies?

- Methodological Answer : Align models with the PICO framework : Population (e.g., rodent neuroinflammation models), Intervention (dose range), Comparison (vehicle control), Outcome (biomarker reduction). Ensure ethical compliance (IACUC approval) and power analysis for sample size . Use blinded randomization to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.